molecular formula C15H17F3N2O3 B2501777 (1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2108436-25-3

(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2501777
CAS No.: 2108436-25-3
M. Wt: 330.307
InChI Key: HXJJKSDIWFNJOX-UHFFFAOYSA-N
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Description

(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C15H17F3N2O3 and its molecular weight is 330.307. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

Research by Martens and Lübben (1991) highlighted the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, demonstrating their utility as efficient chiral auxiliaries in Michael-type reactions (J. Martens & S. Lübben, 1991). This underscores the potential of utilizing specific stereochemistry in complex organic syntheses.

Gold(III) Tetrachloride Salt Studies

A study on the gold(III) tetrachloride salt of a related compound by Wood, Brettell, and Lalancette (2007) provides insights into the molecular structure and intermolecular interactions of such compounds, offering a foundation for the development of new materials and catalysts (Matthew Wood, T. Brettell, & R. Lalancette, 2007).

Radical Translocation Reactions

Ikeda, Kugo, and Sato (1996) explored the synthesis of bridged azabicyclic compounds using radical translocation reactions, presenting a method for creating complex molecular structures that could be applied in pharmaceutical synthesis and material science (M. Ikeda, Y. Kugo, & Tatsunori Sato, 1996).

Base Reactivity of Azabicyclic Compounds

Ershov, Sheverdov, Nasakin, and Tafeenko (2001) reported on the base reactivity of azabicyclic compounds, highlighting the chemical behavior of these molecules under different conditions and providing a pathway for the development of novel synthetic routes (O. V. Ershov, V. P. Sheverdov, O. Nasakin, & V. Tafeenko, 2001).

Structural and Conformational Studies

Diez, Izquierdo, Gálvez, Arias, Fonseca, and Sanz-Aparicio (1991) conducted structural and conformational studies on esters derived from azabicyclo[3.2.1]octane, contributing to the understanding of the molecular dynamics and potential applications in designing drugs with specific conformations (M. Diez, M. Izquierdo, E. Gálvez, M. Arias, I. Fonseca, & J. Sanz-Aparicio, 1991).

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3/c16-15(17,18)9-22-14(21)20-10-1-2-11(20)8-13(7-10)23-12-3-5-19-6-4-12/h3-6,10-11,13H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJJKSDIWFNJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC(F)(F)F)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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